(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
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Overview
Description
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a dimethylphosphoryl group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylphosphoryl chloride, followed by the addition of methanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoryl oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipicolylamine: Similar in structure but lacks the dimethylphosphoryl group.
N,N-Di-2-picolylamine: Contains two pyridine rings but differs in the substitution pattern.
2-Pyridinecarboxaldehyde: A precursor in the synthesis of the compound but lacks the methanamine group.
Uniqueness
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, offering advantages over similar compounds in terms of stability and reactivity .
Properties
IUPAC Name |
(5-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-4-3-7(5-9)10-6-8;;/h3-4,6H,5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLINZNLCWGBZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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